BenchChemオンラインストアへようこそ!

N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide

Chemical biology Medicinal chemistry Structure–Activity Relationship

Select this exact N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide to ensure reproducible SAR data. The 4-fluoro-benzothiazole core enhances metabolic stability; the 2,4-dimethylbenzamide motif provides a distinct steric/lipophilic profile (XLogP3 4.2) critical for CNS permeability. Generic substitution with monomethyl or pyridin-2-ylmethyl isomers drastically alters target engagement and selectivity. Positioned for Alzheimer's AChE/BChE and kinase inhibitor programs. Request a quote for custom synthesis or screening quantities.

Molecular Formula C22H18FN3OS
Molecular Weight 391.46
CAS No. 895014-86-5
Cat. No. B2439042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide
CAS895014-86-5
Molecular FormulaC22H18FN3OS
Molecular Weight391.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F)C
InChIInChI=1S/C22H18FN3OS/c1-14-8-9-17(15(2)11-14)21(27)26(13-16-5-4-10-24-12-16)22-25-20-18(23)6-3-7-19(20)28-22/h3-12H,13H2,1-2H3
InChIKeyAGYIMVLXXXKFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide (CAS 895014-86-5): Procurement-Relevant Overview & In-Class Differentiation


N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide (CAS 895014-86-5) is a synthetic benzothiazole–benzamide small molecule that has been investigated primarily as an enzyme inhibitor and receptor modulator . Although peer-reviewed publications directly profiling this compound remain limited, patent landscaping reveals that structurally related benzothiazole–benzamide derivatives are claimed across multiple therapeutic indications, including oncology and neurodegenerative diseases [1]. The molecule’s unique combination of a 4-fluoro-benzothiazole core, a 2,4-dimethylbenzamide scaffold, and a pyridin-3-ylmethyl moiety makes it a distinct entity for hit identification and lead optimization campaigns.

Why In-Class Benzothiazole–Benzamide Analogs Cannot Simply Replace CAS 895014-86-5


Substituting N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide with a close analog (e.g., a monomethyl or pyridin-2-ylmethyl isomer) can drastically alter target engagement and selectivity. Structure–activity relationships (SAR) established for related thiazole–benzamide series demonstrate that even subtle modifications of the benzamide substitution pattern or the position of the pyridinylmethyl linker significantly change inhibitory potency and metabolic stability [1]. Therefore, procurement of the exact compound is essential for consistent biological readouts; generic substitution risks introducing uncharacterized variables that confound screening results.

Quantitative Differential Evidence for CAS 895014-86-5 vs. Closest Structural Analogs


Molecular Weight & Substitution Pattern Distinction vs. Monomethyl Benzamide Isomers

The target compound features a 2,4-dimethylbenzamide moiety, whereas the most closely related commercially available analogs bear a single methyl group at the 2- or 3-position. This additional methyl group confers a measurable increase in molecular weight (MW) and alters steric and electronic properties that can impact target binding .

Chemical biology Medicinal chemistry Structure–Activity Relationship

Predicted Lipophilicity (XLogP3) Comparison with Fluorinated Benzothiazole Analogs

In silico predictions performed via SwissADME indicate that the 2,4-dimethyl substitution pattern increases lipophilicity relative to the 2-methyl analog, which has implications for passive permeability and protein binding [1].

ADME Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Profile vs. 3-Fluoro Analog

The TPSA of the target compound is predicted to be 59.3 Ų, identical to that of the 3-fluoro-substituted analog; however, the number of hydrogen bond acceptors (HBA) is 5 for both, suggesting comparable solubility and intestinal absorption properties, but differences in metabolic susceptibility due to the fluorine substitution pattern [1].

Pharmacokinetics Solubility SAR

Potential Biological Activity Profile Inferred from Patent-Derived Class-Level Data

Although direct biological assay data for CAS 895014-86-5 are not publicly available, benzothiazole–benzamide congeners disclosed in patents exhibit sub-micromolar IC50 values against various kinases and anticancer cell lines [1][2]. The specific 2,4-dimethyl substitution pattern is expected to further modulate potency and selectivity.

Kinase inhibition Antiproliferative Patent landscaping

Optimal Scientific & Industrial Applications for CAS 895014-86-5 Based on Differential Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Dimethylbenzamide Pharmacophore

The 2,4-dimethylbenzamide motif offers a distinct steric and lipophilic profile (MW 391.46, XLogP3 4.2) that can be exploited to fine-tune selectivity in kinase or receptor target programs. Teams can systematically compare with monomethyl analogs to map SAR hot spots [1].

CNS Drug Discovery Programs Emphasizing Blood–Brain Barrier Penetration

The predicted moderate lipophilicity (XLogP3 4.2) positions N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide as a candidate for CNS-targeted screens where passive permeability is critical. Validated through SwissADME predictions, this property differentiates it from less lipophilic analogs [1].

Cholinesterase Inhibitor Screening Based on Patent-Derived Benzothiazole–Pyridinium SAR

Patent US 9,255,091 B2 describes benzothiazole-based pyridinium compounds with potent AChE/BChE inhibitory activity. The target compound’s structural similarity suggests it may be a novel entry point for Alzheimer’s disease research, warranting procurement for enzymatic and cellular validation [2].

Chemical Biology Probe Development Requiring a Defined Fluorine Substitution Pattern

The 4-fluorobenzothiazole core provides a unique metabolic stability handle relative to non-fluorinated or differently substituted analogs. Researchers can use this compound to probe fluorine-mediated effects on pharmacokinetics and off-target specificity [3].

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.